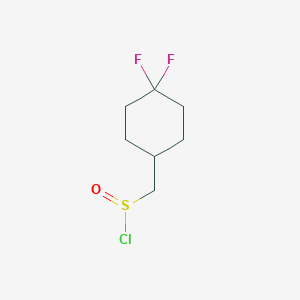
(4,4-Difluorocyclohexyl)methanesulfinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluorocyclohexyl)methanesulfinic chloride is a chemical compound with the molecular formula C7H11ClF2O2S It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and a methanesulfinic chloride group is attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic chloride typically involves the reaction of 4,4-difluorocyclohexanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfinyl chloride, which is then converted to the final product. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic chloride group to a sulfinyl group or a thiol.
Substitution: The chlorine atom in the sulfinic chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Sulfinyl compounds or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,4-Difluorocyclohexyl)methanesulfinic chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic chloride involves its reactivity with various molecular targets. The sulfinic chloride group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify or functionalize other compounds. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Difluorocyclohexyl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.
(4,4-Difluorocyclohexyl)methanesulfinyl chloride: Similar structure but with a sulfinyl chloride group.
Uniqueness
(4,4-Difluorocyclohexyl)methanesulfinic chloride is unique due to the presence of the sulfinic chloride group, which imparts distinct reactivity compared to sulfonyl and sulfinyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H11ClF2OS |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
(4,4-difluorocyclohexyl)methanesulfinyl chloride |
InChI |
InChI=1S/C7H11ClF2OS/c8-12(11)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |
Clé InChI |
SWLNXFHCIUXHNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CS(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




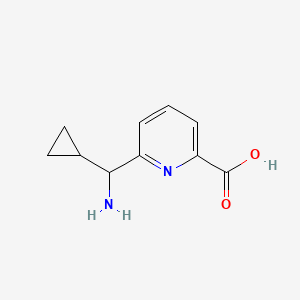

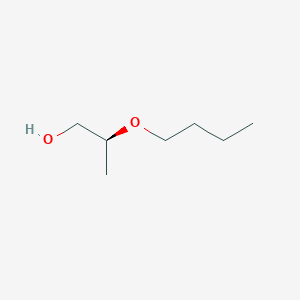



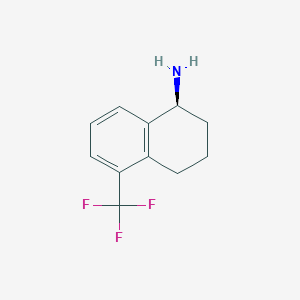
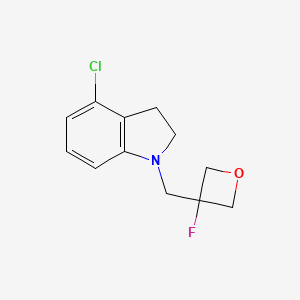
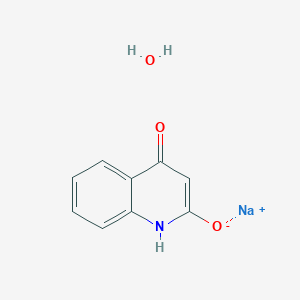
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)


